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Compound of Interest

Compound Name: Bensulfuron-methyl!

Cat. No.: B033747

Introduction

Bensulfuron-methyl is a selective pre- and post-emergence sulfonylurea herbicide used to
control annual and perennial broadleaf weeds and sedges, particularly in rice and wheat
cultivation.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS),
an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This
enzyme is absent in mammals, which is a primary contributor to the compound's low
mammalian toxicity.[5] This guide provides an in-depth summary of the toxicological profile of
Bensulfuron-methyl in mammalian species, compiled from regulatory assessments and
scientific studies, for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for Bensulfuron-methyl is the inhibition of the enzyme
acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme
catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine,
leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell
division, leading to the death of susceptible plants. Mammals lack the ALS enzyme and this
biosynthetic pathway, obtaining these essential amino acids through their diet, which accounts
for the herbicide's high selectivity and low toxicity in mammalian species.
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Caption: Mechanism of Action of Bensulfuron-methyl.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

In mammalian systems, Bensulfuron-methyl is rapidly metabolized and eliminated. The
primary metabolic pathways include hydroxylation and O-demethylation. Studies indicate that
the active substance and its metabolites do not accumulate in tissues, contributing to its low
chronic toxicity profile.
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Caption: ADME pathway for Bensulfuron-methyl in mammals.

Toxicological Endpoints

Bensulfuron-methyl exhibits low toxicity across a range of mammalian studies. The primary
target organ identified in repeated-dose studies at high concentrations is the liver.

Acute Toxicity

Bensulfuron-methyl has a low acute toxicity profile. It is classified under EPA Toxicity
Category IV for oral and inhalation routes and Category Il for dermal exposure. It is not a
dermal sensitizer and is classified as Category IV for primary eye and skin irritation.
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Table 1: Acute
Toxicity of
Bensulfuron-methyl

Study Species Route Result
Acute Oral LD50 Rat Oral > 5000 mg/kg bw
Acute Dermal LD50 Rabbit Dermal > 2000 mg/kg bw
Acute Inhalation LC50 Rat Inhalation > 5.0 mg/L

. o . Non-irritating
Primary Eye Irritation Rabbit Ocular

(Category 1V)

Primary Dermal ) Non-irritating

o Rabbit Dermal
Irritation (Category 1V)
Dermal Sensitization Guinea Pig Dermal Not a sensitizer

Repeated Dose Toxicity

The liver is the primary target organ in subchronic and chronic studies, with effects observed

only at high dose levels. Effects noted in mice included increased liver weight, elevated liver

enzymes (alkaline phosphatase, alanine transaminase, and aspartate aminotransferase), and

histological changes. Similar hepatotoxicity was seen in chronic dog studies.
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Table 2:
Repeated
Dose
Toxicity of
Bensulfuron-
methyl
Study Species Duration NOAEL LOAEL Key Findings
No significant
abnormalities
Rat
Subacute 1000 in
(Sprague- 28 days -
Dermal mg/kg/day hematology,
Dawley) ) )
biochemistry,
or histology.
750 ppm 7500 ppm o
] Hepatotoxicit
Chronic (approx. (approx.
o Dog 1 year y at the
Toxicity 19.9-21.4 222.6-237.3
LOAEL.
mg/kg/day) mg/kg/day)
Little toxicity
Chronic observed at
o Rat 2 years - -
Toxicity doses up to
7,500 ppm.
Increased
5000 ppm liver weight
Chronic/Onco (approx. 455- and
o Mouse 2 years - ) ]
genicity 460 histological
mg/kg/day) lesions at the
highest dose.
Genotoxicity

Bensulfuron-methyl is not considered to be mutagenic. It has tested negative in a battery of in

vitro and in vivo genotoxicity assays.
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Table 3: Genotoxicity
of Bensulfuron-
methyl

Assay Test System Metabolic Activation Result

Bacterial Reverse o ) ) ]
) S. typhimurium With and Without S9 Negative
Mutation (Ames Test)

Chinese Hamster
Ovary (CHO) cells With and Without S9 Negative
(HGPRT locus)

In vitro Mammalian

Cell Gene Mutation

In vivo Chromosome ]
) Rat Bone Marrow N/A Negative
Aberration

Carcinogenicity

Based on a lack of evidence of increased tumor incidence in long-term studies with rats and
mice, Bensulfuron-methyl is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity

Bensulfuron-methyl does not cause adverse effects on reproductive function. Developmental
effects, such as skeletal variations and reduced ossification in rats and abortions in rabbits,
were only observed at dose levels exceeding the limit dose, and a clear No Observed Adverse
Effect Level (NOAEL) was established. It is not considered a reproductive or developmental
toxicant under expected exposure levels.
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Table 4:
Reproductive and
Developmental
Toxicity of
Bensulfuron-methyl

. NOAEL o
Study Species ) Key Findings
(Parental/Offspring)
Two-Generation Rat 250 ppm (approx. 20- Not a reproductive
a
Reproduction 22 mg/kg/day) toxin.
Skeletal variations
and reduced
Developmental o
o Rat ossification only seen
Toxicity I
above the limit dose
(1320 mg/kg/day).
Abortions observed
Developmental ]
o Rabbit only at levels above
Toxicity o
the limit dose.
Neurotoxicity

There is no evidence of neurotoxicity produced by Bensulfuron-methyl in the available

toxicology database, which includes acute and subchronic neurotoxicity studies.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on

standard regulatory guidelines and published study information.

28-Day Subacute Dermal Toxicity Study

This study investigates the potential toxicity following repeated dermal application.

o Test System: Sprague-Dawley rats (typically 12 animals/sex/group).
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Dose Groups: A control group (vehicle only) and at least three dose groups (e.g., 250, 500,
and 1000 mg/kg bw/day).

Administration: The test substance is applied daily to a shaved area of the back (approx.
10% of body surface area) for 6 hours per day over 28 consecutive days. The site is covered
with a semi-occlusive dressing.

Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body
weight and food consumption are recorded weekly.

Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red and
white blood cell counts, hemoglobin, platelets) and clinical chemistry (e.g., liver enzymes like
ALT, AST, ALP; kidney function tests like BUN, creatinine).

Pathology: All animals undergo a full necropsy. Organ weights (e.qg., liver, kidneys, spleen,
brain) are recorded. A comprehensive set of tissues from the control and high-dose groups
are examined microscopically for histopathological changes.
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Caption: Experimental workflow for a 28-day dermal toxicity study.

Bacterial Reverse Mutation (Ames) Test

This in vitro assay assesses the potential of a substance to induce gene mutations.
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o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA).

» Metabolic Activation: The assay is performed both with and without an exogenous metabolic
activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254
or phenobarbital/3-naphthoflavone.

o Methodology (Plate Incorporation):
o A preliminary cytotoxicity test is run to determine the appropriate dose range.

o For the main assay, the test substance (at 5 different concentrations), negative control
(vehicle), and positive controls are added to molten top agar containing a trace amount of
histidine or tryptophan.

o The bacterial tester strain culture is added, followed by either the S9 mix or a buffer.

o The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72
hours.

« Evaluation: A positive result is indicated by a dose-related increase in the number of
revertant colonies (colonies that have regained the ability to synthesize the required amino
acid) compared to the negative control, typically a two-fold or greater increase.

In Vivo Mammalian Bone Marrow Chromosome
Aberration Test

This assay detects structural chromosome damage in vivo.
o Test System: A common rodent species, preferably rats or mice.

o Administration: The test substance is typically administered once or twice via an appropriate
route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control
(e.g., cyclophosphamide) are included.

e Procedure:
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[e]

Animals are treated with a mitotic arresting agent (e.g., colchicine) at a set time before
euthanasia.

[e]

Animals are euthanized at appropriate intervals after treatment to sample cells at the first
post-treatment mitosis (e.g., 18-24 hours).

[e]

Bone marrow is flushed from the femurs, and cells are harvested.

(¢]

Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

e Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases
per animal are scored for structural chromosome aberrations (e.g., breaks, gaps,
exchanges). The mitotic index is also calculated to assess cytotoxicity. A significant, dose-
related increase in the percentage of cells with aberrations indicates a positive result.

Conclusion

The comprehensive toxicological database for Bensulfuron-methyl indicates a low order of
toxicity in mammalian species. Its high selectivity is attributed to its specific mechanism of
action, inhibiting an enzyme pathway absent in mammals. It has low acute toxicity, is not
genotoxic or carcinogenic, and does not pose a significant risk for reproductive, developmental,
or neurological toxicity at relevant exposure levels. The primary target organ upon repeated
high-dose exposure is the liver. Overall, the risk assessment based on available data supports
its safety under registered use conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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